

Cross-resistance between Pyrametostrobin and other QoI fungicides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrametostrobin*

Cat. No.: *B1462844*

[Get Quote](#)

Technical Support Center: Cross-Resistance in QoI Fungicides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Pyrametostrobin** and other Quinone outside Inhibitor (QoI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is cross-resistance, and why is it a concern with **Pyrametostrobin** and other QoI fungicides?

A1: Cross-resistance is a phenomenon where a fungal pathogen develops resistance to one fungicide in a specific chemical family and, as a result, becomes resistant to other fungicides within the same family, even those it has not been exposed to.^[1] This is a significant concern for QoI fungicides (Fungicide Resistance Action Committee [FRAC] Group 11), including **Pyrametostrobin**, because they share a common, highly specific mode of action.^{[1][2]} Therefore, the development of resistance to any single QoI fungicide can render the entire group ineffective against that pathogen population.^[1]

Q2: What is the primary molecular mechanism behind QoI fungicide resistance?

A2: The predominant mechanism of resistance to QoI fungicides is a target site modification.[3][4][5] Specifically, a single point mutation in the mitochondrial cytochrome b (CYTB) gene is often responsible.[6] The most common and impactful mutation is the substitution of glycine (G) with alanine (A) at position 143, known as the G143A mutation.[4][7][8] This single amino acid change alters the fungicide's binding pocket on the cytochrome bc1 complex, drastically reducing its ability to inhibit mitochondrial respiration and ATP synthesis.[3][4][5] Other, less frequent mutations, such as F129L, have also been identified.[8][9]

Q3: If I observe reduced efficacy of **Pyrametostrobin** in my experiments, does that automatically mean all QoI fungicides will be ineffective?

A3: In most cases, yes. Strong cross-resistance exists among all fungicides in FRAC Group 11, which includes **Pyrametostrobin**, Azoxystrobin, Pyraclostrobin, and Trifloxystrobin.[2][8][9] If resistance is due to the common G143A mutation, it is highly probable that the fungal isolates will be resistant to other members of this group.[1][8] However, it is crucial to confirm this through sensitivity testing. Notably, fungicides in FRAC Group 11A (e.g., metyltetraprole) are not cross-resistant with Group 11 fungicides in pathogens carrying the G143A mutation, offering a potential alternative.[9]

Q4: How can I confirm QoI resistance and cross-resistance in my fungal isolates?

A4: Confirmation involves a two-pronged approach:

- **Bioassays:** Conduct sensitivity assays (e.g., mycelial growth or spore germination assays) to determine the 50% effective concentration (EC50) values for **Pyrametostrobin** and a panel of other QoI fungicides. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance.
- **Molecular Diagnostics:** Use molecular techniques like Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (PCR-RFLP) or direct gene sequencing to detect the presence of known resistance-conferring mutations, such as G143A, in the CYTB gene.[7]

Troubleshooting Guide

Issue 1: Unexpectedly high EC50 values for **Pyrametostrobin** in a sensitivity assay.

- Possible Cause 1: Development of Resistance. The fungal population may have acquired resistance to QoI fungicides. This is the most likely cause, especially if the isolates originate from an environment with a history of QoI use.
- Troubleshooting Steps:
 - Verify with a Wild-Type Strain: Always include a known sensitive (wild-type) isolate in your assay as a control to ensure the experimental conditions and fungicide stock solutions are correct.
 - Test for Cross-Resistance: Test the isolates against other QoI fungicides (e.g., Azoxystrobin, Pyraclostrobin). If EC50 values are also elevated for these compounds, it strongly suggests target-site cross-resistance.[8]
 - Molecular Analysis: Sequence the CYTB gene of the resistant isolates to check for the G143A mutation or other known resistance-conferring mutations.[8]
 - Test Non-QoI Fungicides: To confirm the resistance is specific to the QoI mode of action, test the isolates against fungicides from different FRAC groups (e.g., a DMI or SDHI fungicide). The isolates should show normal sensitivity to these compounds.[2]

Issue 2: My PCR-based diagnostic for the G143A mutation is negative, but my isolates still show high resistance to QoI fungicides.

- Possible Cause 1: Alternative Resistance Mechanisms. While the G143A mutation is the most common cause, other mechanisms can confer QoI resistance. These are generally considered to have a lesser impact but can be significant.[3][4]
 - Other CYTB Mutations: Less common mutations like F129L or G137R might be present.[8]
 - Alternative Respiration: Induction of an alternative oxidase (AOX) pathway can bypass the blocked site in the main respiratory chain.[4]
 - Efflux Pumps: Overexpression of efflux transporter proteins may actively pump the fungicide out of the fungal cell.[10]
- Troubleshooting Steps:

- Full Gene Sequencing: Instead of a targeted mutation assay, sequence the entire CYTB gene to identify any novel or less common mutations.
- Investigate AOX Pathway: Use specific inhibitors of the AOX pathway (e.g., salicylhydroxamic acid, SHAM) in your bioassays. A restored sensitivity to the QoI fungicide in the presence of SHAM would indicate the involvement of the AOX pathway.
- Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) to assess the expression levels of known efflux transporter genes in resistant versus sensitive isolates. [\[10\]](#)

Data Presentation: Comparative Efficacy (EC50)

The following table summarizes the EC50 values (in µg/mL) of various QoI fungicides against sensitive (wild-type) and resistant fungal strains. Lower EC50 values indicate higher antifungal activity.

Fungal Pathogen	Strain Type	Pyrametostrobilin	Pyraclostrobin	Azoxystrobin	Kresoxim-methyl	Reference
Colletotrichum siamense	Sensitive	N/A	1.192 - 2.068	Positively Correlated	Positively Correlated	[8]
Colletotrichum siamense	Resistant (G143A)	N/A	18.159 - 23.797	Positively Correlated	Positively Correlated	[8]
Fusarium pseudograminearum	Sensitive	N/A	~0.01 - 0.1	N/A	N/A	[11]
Magnaporthe oryzae	Sensitive	N/A	0.0012 - 0.0128	N/A	N/A	[10]

Note: Data for **Pyrametostrobilin** is limited in publicly available literature; however, as a member of FRAC Group 11, its cross-resistance profile is expected to be very similar to Pyraclostrobin and Azoxystrobin.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay to Determine EC50 Values

This protocol is adapted from methodologies used for fungal sensitivity testing.[12]

- **Media Preparation:** Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.[13] Allow it to cool to 50-55°C in a water bath.
- **Fungicide Stock Preparation:** Prepare a high-concentration stock solution of **Pyrametostrobin** (and other test fungicides) in an appropriate solvent (e.g., acetone or DMSO).
- **Serial Dilutions:** Create a series of fungicide concentrations by adding the appropriate volume of stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should contain only the solvent at the same concentration used for the highest fungicide dose.
- **Plating:** Pour the fungicide-amended and control PDA into 90 mm Petri dishes.
- **Inoculation:** Place a 5 mm mycelial plug, taken from the actively growing edge of a young fungal culture, in the center of each plate.
- **Incubation:** Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
- **Data Collection:** Measure the diameter of the fungal colony in two perpendicular directions at a set time point (e.g., when the colony on the control plate has reached ~70-80% of the plate diameter).
- **Calculation:**
 - Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
 - Use probit analysis or non-linear regression to determine the EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%.

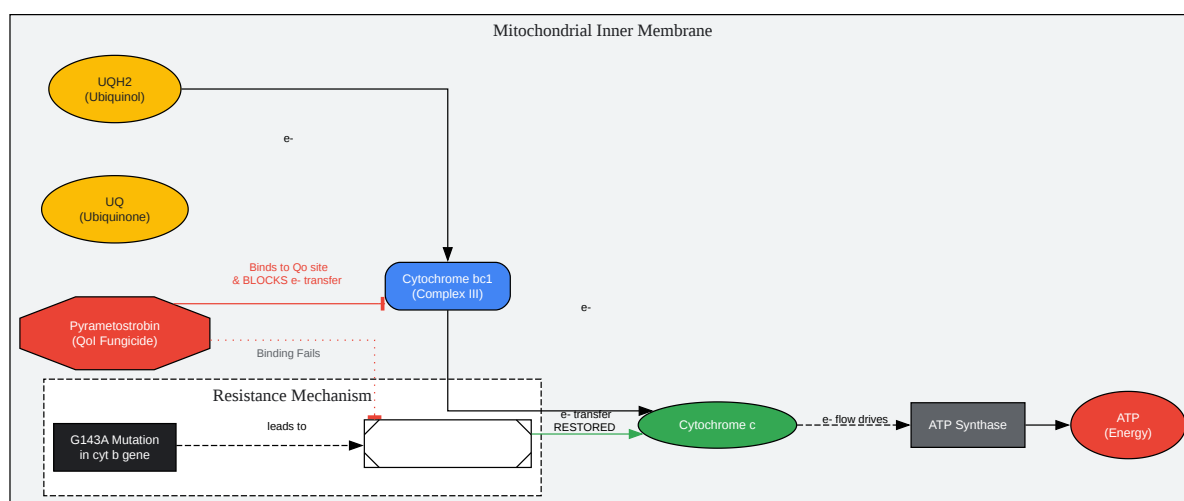
Protocol 2: Molecular Detection of the G143A Mutation via PCR-RFLP

This method is based on the principle that the G143A mutation can create or abolish a restriction enzyme recognition site.^[7]

- DNA Extraction: Extract high-quality genomic DNA from the fungal mycelium of both sensitive and potentially resistant isolates.
- PCR Amplification:
 - Design or use published primers that flank the codon 143 region of the CYTB gene.
 - Perform PCR to amplify this specific DNA fragment. Use standard PCR conditions, optimizing the annealing temperature as needed.
- Restriction Digest:
 - The G143A mutation in many fungi (e.g., *Corynespora cassiicola*) converts the sequence GGT to GCT. This change can create a recognition site for a restriction enzyme like *Itai* (recognition sequence GCG↓C).
 - Digest the PCR product with the selected restriction enzyme according to the manufacturer's protocol.
- Gel Electrophoresis:
 - Run the digested PCR products on an agarose gel.
 - Interpretation:
 - Sensitive (Wild-Type) Strain: The PCR product will remain uncut, showing a single large band.
 - Resistant (G143A) Strain: The PCR product will be cut into two smaller fragments, showing two bands on the gel.
 - Heteroplasmy: The presence of both uncut and cut fragments (three bands) may indicate that the isolate contains both wild-type and mutated mitochondrial DNA.^[7]

Visualizations

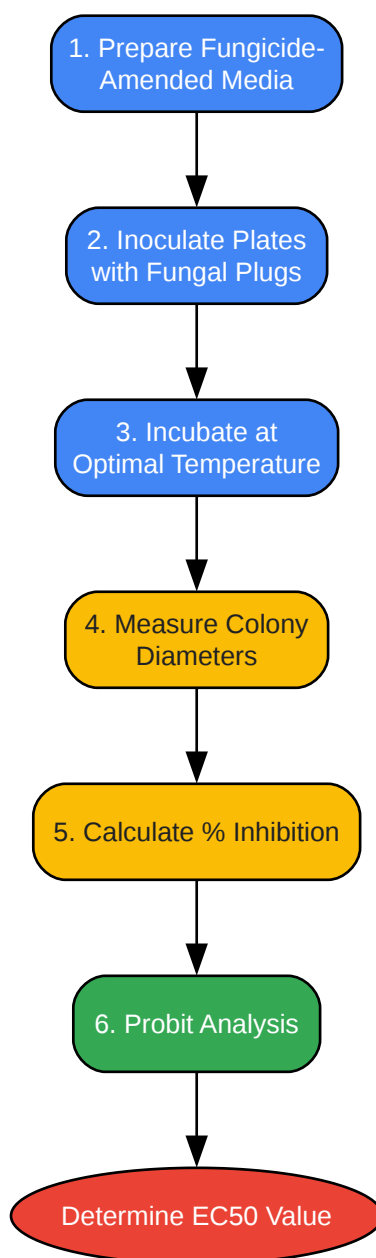
QoI Mode of Action and Resistance Pathway



[Click to download full resolution via product page](#)

Caption: QoI fungicides block the electron transport chain, halting ATP production. The G143A mutation prevents this binding, conferring resistance.

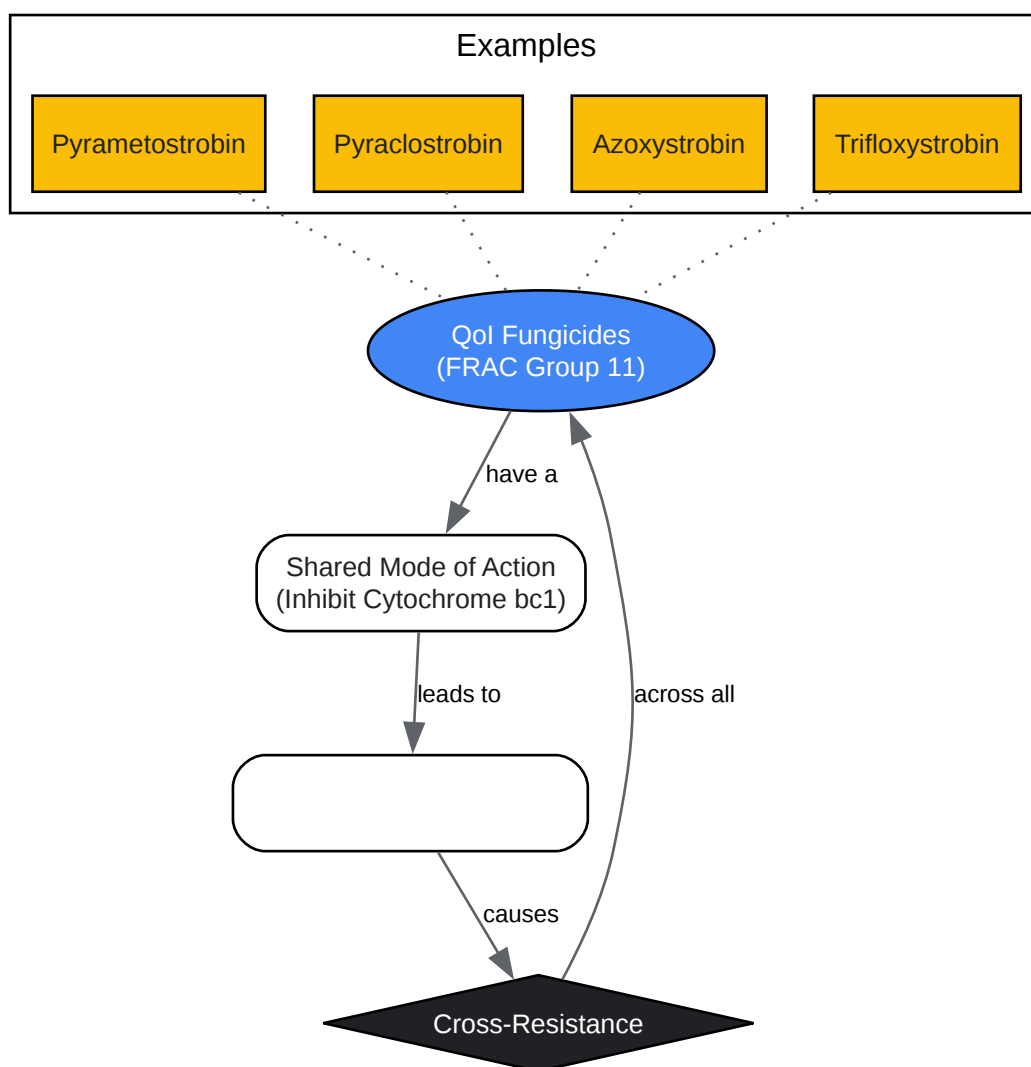
Experimental Workflow for Fungicide Sensitivity Testing



[Click to download full resolution via product page](#)

Caption: Workflow for determining the EC50 value of a fungicide using a mycelial growth inhibition assay.

Logical Relationship of QoI Cross-Resistance



[Click to download full resolution via product page](#)

Caption: A single mutation confers resistance to all QoI fungicides due to their shared mode of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 2. resistance.nzpps.org [resistance.nzpps.org]
- 3. [PDF] Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular Characterization and Diagnosis of QoI Resistance in Cucumber and Eggplant Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. QoI Fungicides | FRAC [frac.info]
- 10. The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
- To cite this document: BenchChem. [Cross-resistance between Pyrametostrobin and other QoI fungicides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1462844#cross-resistance-between-pyrametostrobin-and-other-qoi-fungicides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com